molecular formula C17H20N2O4 B4612178 isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate

isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate

Cat. No.: B4612178
M. Wt: 316.35 g/mol
InChI Key: KIQKIFJLPKYYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.

    3-Methylisoxazole: A derivative with a methyl group at the third position.

    5-Phenylisoxazole: A derivative with a phenyl group at the fifth position.

Uniqueness

Isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The combination of the isoxazole ring with the benzoate moiety enhances its potential as a therapeutic agent .

Properties

IUPAC Name

propan-2-yl 4-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-5-14-15(11(4)23-19-14)16(20)18-13-8-6-12(7-9-13)17(21)22-10(2)3/h6-10H,5H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQKIFJLPKYYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.